molecular formula C12H8Na2O4S B1655412 Phenol, 4,4'-sulfonylbis-, disodium salt CAS No. 3594-55-6

Phenol, 4,4'-sulfonylbis-, disodium salt

Cat. No.: B1655412
CAS No.: 3594-55-6
M. Wt: 294.24 g/mol
InChI Key: JGONSKFXXDANLR-UHFFFAOYSA-L
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Description

Phenol, 4,4'-sulfonylbis-, disodium salt is the disodium salt form of Bisphenol S (BPS, 4,4'-Sulfonyldiphenol), a compound of significant interest in industrial and materials science research. As a key monomer and building block, its primary research value lies in the synthesis of high-performance polyether sulfones (PES) and polysulfones . These engineering thermoplastics are investigated for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications such as high-temperature filtration membranes, medical device components, and aerospace materials. The disodium salt offers enhanced water solubility compared to the parent diphenol, facilitating its use in specific synthetic and aqueous-phase applications. The mechanism of action for this compound is rooted in its molecular structure, which features two phenolic groups separated by a sulfone group (-SO2-). In polymerization reactions, such as polycondensation, the phenolic oxygen atoms of the disodium salt act as nucleophiles, reacting with dihalide monomers. The robust sulfone linkage provides the resulting polymers with remarkable stability and rigidity . Beyond polymer synthesis, this compound and its analogs are also the subject of studies in analytical chemistry, where they are developed as standards for chromatographic analysis, particularly in the quantification of bisphenol analogs in various matrices . Researchers utilize this product strictly for laboratory investigations. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

3594-55-6

Molecular Formula

C12H8Na2O4S

Molecular Weight

294.24 g/mol

IUPAC Name

disodium;4-(4-oxidophenyl)sulfonylphenolate

InChI

InChI=1S/C12H10O4S.2Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2

InChI Key

JGONSKFXXDANLR-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+].[Na+]

Other CAS No.

3594-55-6

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₈Na₂O₄S
  • Molecular Weight : 294.23 g/mol
  • CAS Number : 3594-55-6

The compound features a sulfonyl group connecting two phenolic units, which enhances its reactivity and versatility in chemical processes.

Polymer Chemistry

Phenol, 4,4'-sulfonylbis-, disodium salt is primarily utilized as a cross-linking agent in the synthesis of high-performance polymers. Its applications include:

  • Polyether Sulfone (PES) : Known for its excellent thermal stability and mechanical properties, PES is used in aerospace and automotive applications.
  • Polyimide : This polymer exhibits high heat resistance and electrical insulation properties, making it ideal for electronics and aerospace components.

Table 1: Comparison of Polymer Properties

Polymer TypeThermal StabilityMechanical StrengthApplications
Polyether SulfoneHighExcellentAerospace, automotive
PolyimideVery HighGoodElectronics, aerospace

Materials Science

The compound's ability to enhance material properties makes it valuable in materials science:

  • Advanced Coatings : Used in coatings that require durability and resistance to harsh environments.
  • Biomedical Devices : Investigated for use in drug delivery systems due to its biocompatibility.

Biological Research

This compound has potential applications in biological research:

  • Endocrine Disruption Studies : Similar to bisphenol analogues, it is being studied for its potential effects on hormone receptors.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that can protect cells from oxidative stress.

Case Study: Antioxidant Activity Assessment

A comparative study indicated that phenolic compounds with propenyl groups showed increased radical scavenging activity. This suggests that sulfonylbisphenol could contribute positively to antioxidant defenses in biological systems.

Toxicity and Safety Assessments

Preliminary toxicity assessments indicate low acute toxicity for this compound. However, comprehensive long-term exposure studies are necessary to evaluate chronic effects and potential carcinogenicity.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 316.25 g/mol
  • Solubility : Highly soluble in water (>100 g/L at 20°C) and polar solvents.
  • Thermal Stability : Decomposes above 300°C, making it suitable for high-temperature applications .
Structural Analogs

The sulfonyl-bridged bisphenol family includes several derivatives with varying substituents and counterions. Key analogs are:

Compound Name CAS No. Molecular Formula Key Structural Feature
BPS disodium salt 3594-55-6 $ \text{C}{12}\text{H}{10}\text{O}_{4}\text{S}\cdot 2\text{Na} $ Sulfonyl bridge, sodium counterions
BPA disodium salt 80-05-7 $ \text{C}{15}\text{H}{16}\text{O}_{2}\cdot 2\text{Na} $ Isopropylidene bridge, sodium counterions
4,4′-Dihydroxybenzyl sulfone 16346-97-7 $ \text{C}{14}\text{H}{14}\text{O}_{4}\text{S} $ Sulfonyl bridge with methylene groups
DMBPS (4,4’-sulfonylbis(2-methylphenol)) 16346-97-7 $ \text{C}{14}\text{H}{14}\text{O}_{4}\text{S} $ Methyl substituents on phenolic rings

Structural Implications :

  • The sulfonyl group in BPS disodium salt enhances polarity and oxidative stability compared to BPA’s isopropylidene group.
  • Methyl substituents in DMBPS reduce water solubility but increase lipophilicity, affecting environmental mobility .
Physicochemical Properties
Property BPS Disodium Salt BPA Disodium Salt DMBPS
Water Solubility >100 g/L ~50 g/L ~10 g/L
Melting Point (°C) >300 (decomp.) 250–260 220–225
Log $ K_{\text{ow}} $ -1.2 0.8 2.1

Key Observations :

  • BPS disodium salt’s high solubility facilitates its persistence in aquatic environments, whereas DMBPS’s lower solubility increases adsorption to sediments .
Toxicological and Environmental Profiles
Parameter BPS Disodium Salt BPA Disodium Salt DMBPS
Estrogenic Activity (EC50) 1.2 μM (weak agonist) 0.05 μM (strong agonist) Not detected
Biodegradability Slow (30% in 28 days) Slow (25% in 28 days) Moderate (50% in 28 days)
Mutagenicity (Ames Test) Negative Positive (at high doses) Negative

Research Findings :

  • BPS disodium salt exhibits weaker estrogenic activity than BPA but shows similar environmental persistence, raising concerns about long-term ecotoxicological impacts .
  • DMBPS degrades faster under aerobic conditions due to its methyl groups, which enhance microbial attack .

Preparation Methods

Sulfonation and Dehydration

Phenol reacts with concentrated sulfuric acid under controlled conditions to form intermediate sulfonic acid derivatives. A patented method (CN104016893A) optimizes this process by introducing mesitylene (1,3,5-trimethylbenzene) as a dehydrating agent. Key steps include:

  • Reaction Setup : Phenol (99–110 g) and mesitylene (130–140 g) are combined in a 500 mL reactor and heated to 100–105°C.
  • Sulfonation : Sulfuric acid is added dropwise, followed by gradual heating to 165–170°C to facilitate dehydration.
  • Isomerization : The mixture is maintained at 165–168°C for 8–10 hours to favor the formation of the 4,4'-isomer over ortho-substituted byproducts.

Mesitylene enhances reaction efficiency by azeotropically removing water, driving the equilibrium toward bisphenol S formation. This method achieves a yield exceeding 95% with a purity of >99.8% after purification.

Purification of Bisphenol S

Crude bisphenol S is purified using a methanol-water mixture (2–2.5 volumes relative to theoretical yield). The solution is adjusted to pH 3–4 with sodium hydroxide, treated with activated carbon (4–5 g) for decolorization, and crystallized at 10–15°C. Recrystallization from methanol-water further elevates purity to >99.8%.

Analytical Characterization

Purity and Yield Optimization

Data from CN104016893A demonstrate the impact of reaction parameters on bisphenol S yield and purity (Table 1).

Table 1: Optimization of Bisphenol S Synthesis (CN104016893A)

Parameter Range/Value Impact on Yield/Purity
Phenol:Sulfuric Acid Ratio 1:1.3–1.4 (mol/mol) Higher ratios reduce byproducts
Dehydration Temperature 165–170°C Minimizes ortho-isomer formation
Isomerization Time 8–10 hours Maximizes 4,4'-isomer content
Methanol-Water Ratio 2:1 (v/v) Enhances crystallization efficiency

Spectroscopic Confirmation

  • FT-IR : The disodium salt exhibits characteristic sulfate (SO₂) stretches at 1150–1250 cm⁻¹ and aromatic C-O stretches at 1200–1300 cm⁻¹.
  • ¹H NMR (D₂O) : Aromatic protons resonate as a singlet at δ 7.2–7.4 ppm, confirming symmetry.

Comparative Analysis of Synthetic Routes

While CN104016893A emphasizes mesitylene-driven dehydration, alternative methods exist:

  • Traditional Sulfonation : Earlier routes used benzene as a solvent, but mesitylene reduces toxicity and improves dehydration efficiency.
  • Microwave-Assisted Synthesis : Patent CN106397283A describes microwave heating for related sulfone compounds, but this requires specialized equipment.

Industrial Applications and Environmental Considerations

The disodium salt’s water solubility makes it preferable for:

  • Polymer Production : As a comonomer in polysulfones and epoxy resins.
  • Dye Intermediate : Enhances thermal stability in disperse dyes.

Environmental advantages of the mesitylene method include reduced solvent waste and lower energy consumption compared to benzene-based processes.

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